![molecular formula C13H17N3O B2381404 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine CAS No. 1225540-59-9](/img/structure/B2381404.png)
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine
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Overview
Description
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine, also known as DMMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMPA is a pyrazole derivative that has been synthesized using several methods.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine is not fully understood. However, it has been suggested that 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine may exert its biological effects by modulating the activity of various enzymes and signaling pathways. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to exhibit several biochemical and physiological effects. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has several advantages for lab experiments, including its low toxicity and high stability. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine is also easy to synthesize and can be obtained in high yields. However, 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Future Directions
There are several future directions for the study of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine. One potential direction is to investigate the potential use of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential use of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine as a corrosion inhibitor for metal surfaces. Furthermore, the development of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine-based metal complexes for catalytic applications is another potential direction for future research.
Synthesis Methods
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine can be synthesized using several methods, including the reaction of 2,4-dimethylphenol with ethyl 2-methylpyrazole-3-carboxylate in the presence of a base, followed by reduction of the resulting ester with lithium aluminum hydride. Another method involves the reaction of 2,4-dimethylphenol with 2-methylpyrazole-3-carbaldehyde in the presence of a base, followed by reduction with sodium borohydride.
Scientific Research Applications
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has also been investigated for its potential use as a corrosion inhibitor and as a ligand in metal complexes for catalytic applications.
properties
IUPAC Name |
5-[(2,4-dimethylphenoxy)methyl]-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-4-5-12(10(2)6-9)17-8-11-7-13(14)16(3)15-11/h4-7H,8,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSGTPPNLWXDSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NN(C(=C2)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine |
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